{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate
Overview
Description
Scientific Research Applications
Organic Synthesis
Protecting Group Applications
The protecting group di-(4-methoxyphenyl)methyl, which is similar in structure to the queried compound, has been utilized for the synthesis of urethanes and uridine derivatives. This group can be efficiently removed using specific reagents, demonstrating its utility in complex organic syntheses (AbuSbeih et al., 1992).
Stevens Rearrangement
Compounds similar to the queried molecule have been used in the Stevens rearrangement process. This reaction involves ammonium salts containing an allyloxycarbonylmethyl group, leading to the formation of allyl 2-dialkylamino-4-pentenoates. Such transformations are key in synthetic organic chemistry (Babakhanyan et al., 2003).
Materials Science
Photovoltaic Cells
In the field of materials science, related compounds have been investigated for their application in organic photovoltaic cells. Specifically, polymers with pendant ionic ammoniums were used as cathode interfacial layers, enhancing the device performance significantly. This indicates the potential of such compounds in renewable energy technologies (Chen et al., 2012).
Electric Double Layer Capacitors
Aliphatic quaternary ammonium salts, which are structurally related, have been evaluated for use in electric double layer capacitor applications. These compounds demonstrated useful electrochemical properties, such as wide potential windows and high ionic conductivity, crucial for energy storage technologies (Sato et al., 2004).
Properties
IUPAC Name |
1-(3-methoxy-2-phenylmethoxyphenyl)-N-methylmethanimine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(18)11-14-9-6-10-15(19-2)16(14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRFXSBAYDNICR-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C(=CC=C1)OC)OCC2=CC=CC=C2)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338794-87-9 | |
Record name | Methanamine, N-[[3-methoxy-2-(phenylmethoxy)phenyl]methylene]-, N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338794-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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